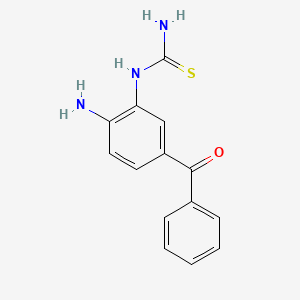
4-Ethyl-4-nitro-5-oxooctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-nitro-5-oxooctanal is an organic compound with the molecular formula C10H17NO4 It contains several functional groups, including an aldehyde, a ketone, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of an appropriate precursor, followed by oxidation and subsequent functional group transformations .
Industrial Production Methods
Industrial production of 4-Ethyl-4-nitro-5-oxooctanal typically involves large-scale nitration reactions using nitric acid and other nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-nitro-5-oxooctanal undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as hydroxylamine (NH2OH) or hydrazine (N2H4)
Major Products Formed
Oxidation: 4-Ethyl-4-nitro-5-oxooctanoic acid
Reduction: 4-Ethyl-4-amino-5-oxooctanal
Substitution: 4-Ethyl-4-hydroxy-5-oxooctanal or 4-Ethyl-4-hydrazino-5-oxooctanal
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethyl-4-nitro-5-oxooctanal involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-nitro-5-oxooctanoic acid
- 4-Ethyl-4-amino-5-oxooctanal
- 4-Ethyl-4-hydroxy-5-oxooctanal
- 4-Ethyl-4-hydrazino-5-oxooctanal .
Uniqueness
4-Ethyl-4-nitro-5-oxooctanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities that are not commonly found in similar compounds .
Properties
CAS No. |
88072-93-9 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-ethyl-4-nitro-5-oxooctanal |
InChI |
InChI=1S/C10H17NO4/c1-3-6-9(13)10(4-2,11(14)15)7-5-8-12/h8H,3-7H2,1-2H3 |
InChI Key |
FLQBVKNDTRKLKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)(CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


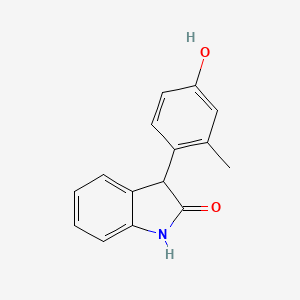
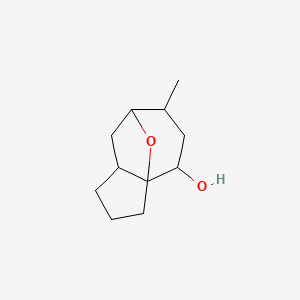
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
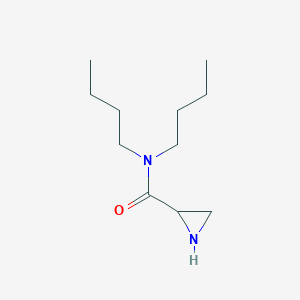
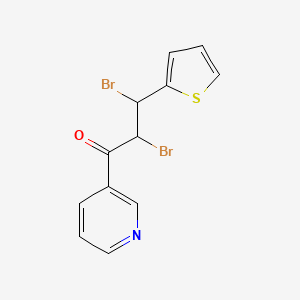
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
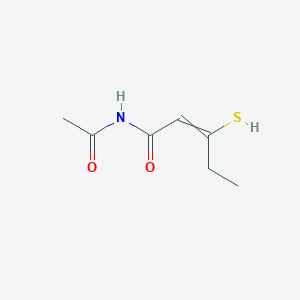
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
